molecular formula C25H23F3N3NaO2 B610186 Pradigastat sodium CAS No. 956136-98-4

Pradigastat sodium

Cat. No.: B610186
CAS No.: 956136-98-4
M. Wt: 477.5 g/mol
InChI Key: MUZRGKSNUTWRAF-UHFFFAOYSA-M
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Description

Pradigastat Sodium is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT-1). DGAT-1 is an enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and acyl-coenzyme A. This compound is primarily used in the treatment of familial chylomicronemia syndrome (FCS), a rare lipid disorder characterized by severe hypertriglyceridemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pradigastat Sodium involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Pradigastat Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Pradigastat Sodium has a wide range of scientific research applications, including:

Mechanism of Action

Pradigastat Sodium exerts its effects by inhibiting the activity of diacylglycerol acyltransferase 1 (DGAT-1). This enzyme is responsible for the final step in the synthesis of triglycerides. By inhibiting DGAT-1, this compound reduces the formation of triglycerides, leading to lower levels of triglycerides in the blood. The compound primarily targets the liver and adipose tissues, where triglyceride synthesis occurs .

Comparison with Similar Compounds

Uniqueness of Pradigastat Sodium: this compound is unique due to its high selectivity and potency as a DGAT-1 inhibitor. It has shown significant efficacy in reducing triglyceride levels in patients with familial chylomicronemia syndrome, making it a promising therapeutic agent for lipid disorders .

Properties

CAS No.

956136-98-4

Molecular Formula

C25H23F3N3NaO2

Molecular Weight

477.5 g/mol

IUPAC Name

sodium;2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetate

InChI

InChI=1S/C25H24F3N3O2.Na/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33;/h5-12,14-17,31H,1-4,13H2,(H,32,33);/q;+1/p-1

InChI Key

MUZRGKSNUTWRAF-UHFFFAOYSA-M

SMILES

C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+]

Canonical SMILES

C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pradigastat sodium;  LCQ 908ABA;  LCQ-908ABA;  LCQ908ABA;  LCQ 908;  LCQ-908;  LCQ908; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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